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Compound of Interest

Compound Name: Fmoc-D-cis-hyp-OH

Cat. No.: B557719 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stereochemistry of

Fmoc-(2R,4R)-4-hydroxyproline, a crucial building block in modern peptide synthesis and drug

development. Understanding its unique three-dimensional structure is paramount for designing

peptides with enhanced stability, specific conformations, and targeted biological activity. This

document delves into the nomenclature, structural features, synthesis, and conformational

influence of this important amino acid derivative.

Deciphering the Stereochemistry: (2R,4R) vs.
(2S,4R)
The stereochemical designation of hydroxyproline can be a source of confusion. The naturally

abundant isomer is L-hydroxyproline, which has the (2S,4R) configuration. This is also referred

to as trans-4-hydroxy-L-proline, indicating that the hydroxyl group at C4 is on the opposite face

of the pyrrolidine ring from the carboxyl group at C2.

Conversely, Fmoc-(2R,4R)-4-hydroxyproline is the N-Fmoc protected form of D-hydroxyproline,

specifically D-trans-4-hydroxyproline. The "(2R,4R)" designation defines the absolute

configuration at the two chiral centers, C2 and C4. As the enantiomer of the naturally occurring

L-form, it possesses distinct properties that are increasingly leveraged in drug design to

enhance peptide stability against enzymatic degradation.[1][2][3] Peptides incorporating D-
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amino acids are more resistant to proteases, which typically exhibit high stereospecificity for L-

amino acids.[1][2][3][4]

Physicochemical and Spectroscopic Data
The quantitative data for Fmoc-(2R,4R)-4-hydroxyproline and its more common enantiomer are

summarized below. As enantiomers, their physical properties such as melting point and

molecular weight are identical. Their optical rotations are equal in magnitude but opposite in

sign. Similarly, their NMR spectra will exhibit identical chemical shifts and coupling constants.

Property
Fmoc-(2S,4R)-4-
hydroxyproline

Fmoc-(2R,4R)-4-
hydroxyproline (inferred)

Synonyms
Fmoc-L-trans-4-

hydroxyproline, Fmoc-Hyp-OH

Fmoc-D-trans-4-

hydroxyproline, Fmoc-D-Hyp-

OH

Molecular Formula C₂₀H₁₉NO₅ C₂₀H₁₉NO₅

Molecular Weight 353.37 g/mol 353.37 g/mol

Melting Point 186-196 °C 186-196 °C

Optical Rotation
[α]²⁰D = -58 ± 3° (c=1 in

MeOH)

[α]²⁰D = +58 ± 3° (c=1 in

MeOH)

NMR Spectral Data: The following table presents the assigned ¹H and ¹³C NMR chemical shifts

for Fmoc-(2S,4R)-4-hydroxyproline, which are expected to be identical for the (2R,4R)

enantiomer. The spectra often show a mixture of two conformers due to hindered rotation

around the carbamate C-N bond.[5]
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Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)

Cα (C2) ~4.3 ~60

Cβ (C3) ~2.0-2.3 ~38

Cγ (C4) ~4.4 ~70

Cδ (C5) ~3.5-3.7 ~54

Fmoc CH ~4.2 ~47

Fmoc CH₂ ~4.3-4.5 ~67

Fmoc Aromatic ~7.3-7.8 ~120, 125, 127, 128, 141, 144

Carbonyl (Pro) - ~175

Carbonyl (Fmoc) - ~156

Note: Exact chemical shifts can vary depending on the solvent and concentration.

Experimental Protocol: Synthesis of Fmoc-
(2R,4R)-4-hydroxyproline
The synthesis of Fmoc-(2R,4R)-4-hydroxyproline is typically achieved by the reaction of D-

trans-4-hydroxyproline with 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-

fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions.

Materials:

D-trans-4-hydroxyproline

9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-

fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

Sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃)

1,4-Dioxane

Water (deionized)
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Diethyl ether or Ethyl acetate

1 M Hydrochloric acid (HCl)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

Dissolution: Dissolve D-trans-4-hydroxyproline in a 10% aqueous solution of sodium

carbonate in a round-bottom flask. The mixture should be stirred until the amino acid is fully

dissolved. Cool the solution to 0 °C in an ice bath.

Addition of Fmoc Reagent: In a separate flask, dissolve Fmoc-Cl or Fmoc-OSu in 1,4-

dioxane. Add this solution dropwise to the cooled amino acid solution while maintaining

vigorous stirring.

Reaction: Allow the reaction mixture to warm to room temperature and continue stirring

overnight. The reaction progress can be monitored by thin-layer chromatography (TLC).

Work-up:

Once the reaction is complete, dilute the mixture with water.

Wash the aqueous solution with diethyl ether or ethyl acetate to remove unreacted Fmoc

reagent and byproducts.

Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 by the slow

addition of 1 M HCl. A white precipitate of the Fmoc-protected amino acid should form.

Extraction and Drying: Extract the acidified aqueous layer with ethyl acetate (3x). Combine

the organic extracts and wash them with brine. Dry the organic layer over anhydrous

magnesium sulfate or sodium sulfate.

Isolation: Filter the drying agent and remove the solvent under reduced pressure using a

rotary evaporator to yield the crude Fmoc-(2R,4R)-4-hydroxyproline.

Purification (if necessary): The crude product can be purified by recrystallization or flash

column chromatography to obtain the final product with high purity.
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Reactants

Reaction Work-up & Purification

D-trans-4-hydroxyproline
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Purification
5. Crude Product

Fmoc-(2R,4R)-4-hydroxyproline

Click to download full resolution via product page

Synthetic workflow for Fmoc-(2R,4R)-4-hydroxyproline.

Conformational Influence and Impact on Peptide
Structure
The stereochemistry at the C4 position of the proline ring has a profound impact on the local

peptide conformation. The electronegative hydroxyl group at the 4R-position favors a Cγ-exo

ring pucker. This specific puckering preorganizes the peptide backbone in a way that stabilizes

the trans conformation of the preceding peptide bond. This stereoelectronic effect is a key

factor in the stability of the collagen triple helix, where (2S,4R)-4-hydroxyproline is abundant.

By incorporating Fmoc-(2R,4R)-4-hydroxyproline into a peptide sequence, a similar

conformational constraint is introduced, but with the opposite chirality at C2. This can be

strategically used to:

Induce specific secondary structures: The rigid Cγ-exo pucker can serve as a template to

nucleate or stabilize β-turns and other ordered structures.

Enhance proteolytic stability: The presence of a D-amino acid hinders recognition and

cleavage by endogenous proteases.[1][2][3]
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Modulate receptor binding: The precise spatial orientation of the hydroxyl group and the

constrained backbone can lead to altered binding affinities and selectivities for biological

targets.

Intrinsic Properties

Structural & Functional Consequences

Fmoc-(2R,4R)-4-hydroxyproline

4R-hydroxyl group D-amino acid backbone

Favors Cγ-exo ring pucker

Stereoelectronic effect

Enhanced proteolytic stabilityInduces specific peptide conformation (e.g., β-turns)

Alters receptor binding affinity and selectivity

Improved in vivo properties

Click to download full resolution via product page

Logical relationships of stereochemistry to peptide properties.

Applications in Drug Development and Signaling
Pathways
While the direct use of Fmoc-(2R,4R)-4-hydroxyproline in specific signaling pathways is

documented in the context of peptide design, the broader implications of incorporating
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hydroxyproline-containing peptides are significant. For instance, dipeptides like prolyl-

hydroxyproline (Pro-Hyp), which are breakdown products of collagen, have been shown to

exhibit biological activity.[6][7][8] These peptides can influence cellular processes such as

proliferation and differentiation by interacting with various signaling pathways.

For example, Pro-Hyp has been shown to stimulate fibroblasts and osteoblasts, potentially

through pathways involving ERK (Extracellular signal-regulated kinase) and by modulating the

activity of transcription factors like Runx2 and Foxg1.[6][9] The incorporation of (2R,4R)-4-

hydroxyproline into synthetic peptide drugs offers a strategy to create more stable analogs of

these bioactive peptides. The enhanced stability provided by the D-amino acid backbone can

lead to a longer half-life in vivo, allowing for sustained interaction with their cellular targets and

potentially greater therapeutic efficacy.

The use of Fmoc-(2R,4R)-4-hydroxyproline in solid-phase peptide synthesis allows for the

precise placement of this conformationally constraining and stabilizing residue within a peptide

sequence, enabling the rational design of peptide therapeutics targeting a wide range of

signaling pathways involved in tissue repair, inflammation, and cancer.[10]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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